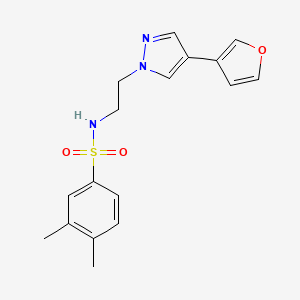

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.42. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide generally involves multi-step organic synthesis. A typical synthetic route might start with the preparation of the pyrazole ring, which can be achieved through the cyclization of hydrazine derivatives with diketones. The furan-3-yl group is then introduced through a substitution reaction.

Industrial Production Methods: For industrial production, scale-up techniques involve optimizing reaction conditions like temperature, pressure, and catalysts to maximize yield. Continuous flow chemistry and automated synthesis may be employed for large-scale manufacturing, ensuring consistency and efficiency in the production process.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes

Oxidation: N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide can undergo oxidation reactions, especially at the furan and pyrazole rings.

Reduction: The compound can be reduced under appropriate conditions to modify the sulfonamide group or the pyrazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzenesulfonamide group and the furan ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenating agents and organolithium reagents are typically used for substitution reactions.

Major Products Formed: The products depend on the specific reactions and reagents used. For instance, oxidation can yield sulfone derivatives, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Applications De Recherche Scientifique

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C17H19N3O3S and a molecular weight of 345.42. It is considered a useful research compound with a purity of around 95%. This compound is relevant in chemistry, biology, and industrial applications due to its pyrazole and furan rings and robust chemical properties.

Scientific Research Applications

Chemistry

this compound serves as a precursor in organic synthesis. It is also used in studying reaction mechanisms that involve pyrazole and furan rings. Typical synthesis may start with the preparation of the pyrazole ring through the cyclization of hydrazine derivatives with diketones, followed by the introduction of the furan-3-yl group through a substitution reaction. For industrial production, optimizing reaction conditions such as temperature, pressure, and catalysts is essential to maximize yield. Continuous flow chemistry and automated synthesis may be employed for large-scale manufacturing, ensuring consistency and efficiency in the production process.

It can undergo several types of chemical reactions:

- Oxidation: Oxidation reactions can occur, especially at the furan and pyrazole rings. Reagents like potassium permanganate or hydrogen peroxide can be used.

- Reduction: The compound can be reduced under appropriate conditions to modify the sulfonamide group or the pyrazole ring. Common reducing agents include sodium borohydride and lithium aluminum hydride.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzenesulfonamide group and the furan ring. Halogenating agents and organolithium reagents are typically used for substitution reactions.

The products formed depend on the specific reactions and reagents used. For instance, oxidation can yield sulfone derivatives, while reduction may produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Biology

In biological research, this compound acts as a molecular probe to study enzyme interactions and cellular pathways because its structure resembles bioactive molecules. The compound can inhibit or modulate the activity of these targets, affecting biological pathways. The sulfonamide group plays a crucial role in binding to active sites, while the furan and pyrazole rings may interact with hydrophobic regions or hydrogen bond donors/acceptors within the target molecule.

Industry

In the industrial sector, this compound is used in synthesizing advanced materials, agrochemicals, and dyes due to its robust chemical properties.

This compound is a complex organic compound belonging to the class of sulfonamides. Its structure, which incorporates a furan ring, a pyrazole moiety, and a sulfonamide functional group, suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Weight: 361.405 g/mol

- Solubility: Soluble in organic solvents, with limited solubility in water.

- Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.

The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biological targets. Sulfonamides are known for their antibacterial properties, while the furan and pyrazole rings may enhance pharmacological profiles through diverse mechanisms such as enzyme inhibition and receptor modulation. Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole-based sulfonamides have shown efficacy against various pathogens, including bacteria and protozoa.

Mécanisme D'action

The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, affecting biological pathways. The sulfonamide group plays a crucial role in binding to active sites, while the furan and pyrazole rings may interact with hydrophobic regions or hydrogen bond donors/acceptors within the target molecule.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: Similar in structure but with a different position of the furan ring.

N-(2-(4-(thiazol-2-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: A thiazole ring replaces the furan ring.

N-(2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide: A pyridine ring replaces the furan ring.

Uniqueness: N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide stands out due to the specific positioning of the furan ring, which can influence its reactivity and binding interactions compared to its analogues

There you go. Fascinating stuff, don’t you think?

Activité Biologique

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3,4-dimethylbenzenesulfonamide is a complex organic compound belonging to the class of sulfonamides. This compound features a unique structural arrangement that incorporates a furan ring, a pyrazole moiety, and a sulfonamide functional group. Its intricate structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Weight : 361.405 g/mol

- Solubility : Soluble in organic solvents, limited solubility in water.

- Stability : Stable under standard laboratory conditions but sensitive to extreme pH levels.

The biological activity of this compound is largely attributed to its structural components, which allow it to interact with various biological targets. Sulfonamides are known for their antibacterial properties, while the furan and pyrazole rings may enhance pharmacological profiles through diverse mechanisms such as enzyme inhibition and receptor modulation.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole-based sulfonamides have shown efficacy against various pathogens, including bacteria and protozoa. A comparative study highlighted the IC50 values for related compounds against Leishmania spp., indicating potential antileishmanial activity for this compound .

Table 1: Antimicrobial Activity Comparison

| Compound | Pathogen | IC50 (µM) |

|---|---|---|

| This compound | L. infantum | TBD |

| 4-(1H-Pyrazol-1-yl) benzenesulfonamide series | L. amazonensis | 0.070 |

| Pentamidine | L. infantum | Reference |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related pyrazole derivatives suggest that they exhibit low toxicity towards human cell lines (e.g., HEK-293 cells), indicating favorable therapeutic indices . Further investigations into the cytotoxic effects of this compound are warranted.

Computational Studies

Computational modeling and docking studies have been instrumental in predicting the binding affinities and interactions of this compound with biological targets. Such studies can provide insights into its potential efficacy as a therapeutic agent .

Study A: Antileishmanial Activity

A series of pyrazole derivatives were synthesized and evaluated for their antileishmanial activity against Leishmania spp. The study found that certain derivatives exhibited promising results with IC50 values significantly lower than those of traditional treatments . This suggests that this compound could potentially serve as a lead compound in developing new antileishmanial drugs.

Study B: Tuberculosis Inhibition

In another study focusing on tuberculosis, novel substituted pyrazole derivatives were synthesized and tested against Mycobacterium tuberculosis. Some compounds demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 µM . The structural similarities between these compounds and this compound suggest potential applications in tuberculosis treatment.

Propriétés

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-13-3-4-17(9-14(13)2)24(21,22)19-6-7-20-11-16(10-18-20)15-5-8-23-12-15/h3-5,8-12,19H,6-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLVSVMOCUKMAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.